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Uridine 5-diphosphoglucose disodium salt

Cat. No.: B8055438
M. Wt: 610.27 g/mol
InChI Key: KTRYLHOLECXBCD-VLQZIUFZSA-L
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Description

Significance of Uridine (B1682114) 5-Diphosphoglucose as a Central Glycometabolite

UDP-glucose is a key intermediate in carbohydrate metabolism, acting as a high-energy donor of glucose for a multitude of biosynthetic reactions. hmdb.canih.gov Its central role stems from its position as the primary precursor for the synthesis of glycogen (B147801), the main form of glucose storage in animals and fungi. wikipedia.orgdrugbank.com The enzyme glycogen synthase catalyzes the transfer of glucose from UDP-glucose to a growing glycogen chain. chemdad.com

Furthermore, UDP-glucose is a critical branch point in nucleotide sugar metabolism. It can be converted into other essential activated sugars, such as UDP-galactose and UDP-glucuronic acid. wikipedia.orgnih.gov This conversion is vital for the synthesis of polysaccharides and other complex carbohydrates. For instance, UDP-galactose is necessary for the Leloir pathway of galactose metabolism, while UDP-glucuronic acid is a key component in the formation of proteoglycans and for detoxification processes. drugbank.commdpi.com

The compound is the fundamental building block for the synthesis of a vast array of glycoconjugates, including glycoproteins, glycolipids, and glycosaminoglycans. mdpi.commedchemexpress.com In essence, by providing the glucosyl unit, UDP-glucose is indispensable for creating the complex carbohydrate structures required for cellular integrity, signaling, and function. wikipedia.org

Overview of Uridine 5-Diphosphoglucose Multifunctionality Across Domains of Life

The importance of UDP-glucose extends across all domains of life, where it participates in distinct but equally vital processes.

In Prokaryotes: In bacteria, UDP-glucose is essential for the synthesis of cell envelope components. nih.gov It is a key precursor for lipopolysaccharides (LPS) and capsular polysaccharides, which are crucial virulence factors for many pathogenic bacteria. nih.gov Additionally, it is involved in the synthesis of trehalose (B1683222), a sugar that acts as an osmoprotectant. nih.gov The enzyme that synthesizes UDP-glucose in bacteria, UDP-glucose pyrophosphorylase (UGP), is structurally distinct from its eukaryotic counterpart, making it a potential target for the development of new antibiotics. nih.gov Research in Streptococcus mutans has shown that UDP-glucose is not only a precursor for its serotype-specific antigen but is also important for the organism's viability in low pH environments. nih.gov

In Plants: UDP-glucose is a cornerstone of plant metabolism, serving as the direct precursor for sucrose (B13894) synthesis, the primary sugar transported throughout the plant. frontiersin.org It is also the essential substrate for the synthesis of cellulose (B213188) and callose, which are major components of the plant cell wall, and other polysaccharides like hemicellulose and pectins. nih.gov This makes UDP-glucose fundamental for biomass production. nih.gov Beyond its structural role, recent studies suggest that UDP-glucose may also function as an extracellular signaling molecule in plants, potentially involved in growth, development, and stress responses. frontiersin.org

In Animals: In animal cells, UDP-glucose is the immediate donor of glucose for glycogen synthesis. mdpi.com It is also the precursor for UDP-galactose and UDP-glucuronic acid, which are required for the synthesis of glycoproteins and glycosphingolipids. mdpi.commedchemexpress.com UDP-glucose and its derivatives are crucial for the proper function of the endoplasmic reticulum's protein glycosylation pathways. frontiersin.org Moreover, extracellular UDP-glucose can act as a signaling molecule by activating the P2Y14 receptor, a G-protein coupled receptor involved in immune responses and inflammation. medchemexpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2Na2O17P2 B8055438 Uridine 5-diphosphoglucose disodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-6(20)10(22)11(23)7(4-19)33-36(30,34-35(27,28)29)31-5-8-12(24)13(25)14(32-8)17-2-1-9(21)16-15(17)26;;/h1-3,6-8,10-14,19-20,22-25H,4-5H2,(H,16,21,26)(H2,27,28,29);;/q;2*+1/p-2/t6-,7+,8+,10+,11+,12+,13+,14+,36?;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRYLHOLECXBCD-VLQZIUFZSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Interconversion Pathways of Uridine 5 Diphosphoglucose

Enzymatic Synthesis of Uridine (B1682114) 5'-Diphosphoglucose

The synthesis of UDP-glucose is predominantly carried out by two key enzymes: UDP-glucose pyrophosphorylase (UGPase) and sucrose (B13894) synthase (SuSy).

UGPase (EC 2.7.7.9) catalyzes the reversible reaction between UTP and glucose-1-phosphate to generate UDP-glucose and pyrophosphate. researchgate.net This reaction is a critical step in the primary pathway for UDP-glucose synthesis across all domains of life. frontiersin.org

Reaction: UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + PPi

UGPase exists as multiple isoforms with distinct kinetic properties, reflecting their specialized roles in different tissues and organisms. A comparative study of UGPases from various organisms revealed significant differences in their catalytic efficiencies. Plant UGPases, particularly from cassava (Manihot esculenta) and potato (Solanum tuberosum), exhibit markedly higher specific activities and kcat/Km values compared to their counterparts from bacteria, fungi, and animals. nih.gov In Arabidopsis thaliana, two highly conserved UGPase isozymes have been characterized. UGPase-1 displays a lower specific activity but higher affinity for its substrates (lower Km values) compared to UGPase-2. researchgate.net

Table 1: Kinetic Parameters of UGPase Isoforms from Various Organisms This table is interactive. You can sort the columns by clicking on the headers.

Organism Enzyme Specific Activity (U/mg) kcat/Km (s⁻¹mM⁻¹) Optimum Temperature (°C)
Manihot esculenta (Cassava) MeUGP 1580 1.6 x 10⁶ 50
Solanum tuberosum (Potato) StUGP 1140 4.4 x 10⁵ 37
Zea mays (Maize) ZmUGP 650 2.1 x 10⁵ 50
Ipomoea batatas (Sweet Potato) IbUGP 580 1.1 x 10⁵ 50
Arabidopsis thaliana AtUGP 320 5.3 x 10⁴ 37
Aspergillus niger AnUGP 180 3.1 x 10⁴ 37
Hordeum vulgare (Barley) HvUGP 150 1.8 x 10⁴ 37
Homo sapiens (Human) HsUGP 110 1.2 x 10⁴ 37
Drosophila melanogaster (Fruit Fly) DmUGP 90 8.1 x 10³ 37
Saccharomyces cerevisiae ScUGP 40 6.2 x 10³ 37

Data sourced from a study on the characterization of UGPases from different organisms. nih.gov

The three-dimensional structures of UGPase from various organisms, including Arabidopsis thaliana, reveal a common structural architecture. nih.govportlandpress.com The enzyme typically consists of a central catalytic domain with a Rossmann-like fold, flanked by N-terminal and C-terminal domains that are implicated in regulation. frontiersin.org The active site is located in a cleft within the catalytic domain. nih.gov

The catalytic mechanism of UGPase follows an ordered Bi-Bi reaction sequence. frontiersin.orgnih.gov In the forward reaction, UTP binds first, followed by glucose-1-phosphate. After the chemical transformation, pyrophosphate is released, followed by UDP-glucose. frontiersin.orgnih.gov Structural studies of the Arabidopsis thaliana UGPase have shown that substrate binding induces significant conformational changes. The nucleotide binding loop and a flexible C-terminal domain move to enclose the substrates within the active site, creating a catalytically competent conformation. nih.gov Key amino acid residues, including a highly conserved lysine, are crucial for catalysis and substrate binding. nih.govnih.gov

UGPase activity is subject to various levels of regulation, including post-translational modifications. One significant regulatory mechanism is redox modulation, particularly in plants. Studies on UGPase from sugarcane and barley have demonstrated that the enzyme's activity can be reversibly modulated by oxidation and reduction. nih.gov Oxidation, for instance by hydrogen peroxide or oxidized glutathione (B108866) (GSSG), leads to a decrease in UGPase activity, which can be restored by reducing agents. This redox regulation is often mediated by the formation and cleavage of disulfide bonds involving specific cysteine residues. nih.gov Oxidative treatment has been shown to increase the Km values for the enzyme's substrates, thereby reducing its efficiency. nih.gov

In plants, sucrose synthase (SuSy; EC 2.4.1.13) provides an alternative route for UDP-glucose synthesis, particularly in sink tissues. frontiersin.orgresearchgate.net This enzyme catalyzes the reversible cleavage of sucrose in the presence of a nucleoside diphosphate, most commonly UDP, to yield fructose (B13574) and UDP-glucose. frontiersin.org

Reaction: Sucrose + UDP ⇌ Fructose + UDP-Glucose

The direction of the SuSy reaction is influenced by the cellular metabolic status, including the relative concentrations of substrates and products, as well as pH. frontiersin.org While the reaction is reversible, in many sink tissues, the cleavage of sucrose is favored to provide UDP-glucose for various metabolic pathways, including the synthesis of starch and cell wall polysaccharides. frontiersin.orgresearchgate.net Kinetic studies of sugarcane SuSy have shown that it follows a compulsory order ternary complex mechanism, with UDP binding first. nih.gov

Table 2: Kinetic Parameters of Sugarcane Sucrose Synthase This table is interactive. You can sort the columns by clicking on the headers.

Substrate/Inhibitor Km (mM) Ki (mM) Type of Inhibition
Sucrose 35.9 ± 2.3 - -
UDP 0.00191 ± 0.00019 - -
UDP-glucose 0.234 ± 0.025 0.104 Competitive with UDP, Mixed with Sucrose

Data sourced from a kinetic study of sugarcane sucrose synthase. nih.govwikipedia.org

Uridine 5-Diphosphoglucose Pyrophosphorylase (UGPase)-Mediated Production

Uridine 5'-Diphosphoglucose Interconversion Pathways

UDP-glucose is a central hub in nucleotide sugar metabolism, serving as the precursor for the synthesis of other essential UDP-sugars.

The conversion of UDP-glucose to UDP-galactose is a reversible reaction catalyzed by UDP-glucose 4'-epimerase (GALE; EC 5.1.3.2). wikipedia.orgquora.com This epimerization at the C4 position of the glucose moiety is a critical step in the Leloir pathway for galactose metabolism and is essential for the synthesis of galactosylated glycoconjugates. wikipedia.orgwikipedia.org The reaction mechanism involves the transient reduction of NAD+ to NADH and the formation of a 4-keto-glucose intermediate. nih.gov

Another vital conversion is the two-step, NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid, catalyzed by UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22). nih.govwikipedia.org This reaction is irreversible and provides the precursor for the synthesis of proteoglycans, hyaluronan, and for the glucuronidation of various molecules for detoxification and excretion. nih.govyoutube.com The proposed mechanism involves the formation of a thiohemiacetal intermediate with a cysteine residue in the enzyme's active site. nih.gov

Conversion to Uridine 5-Diphosphogalactose via UDP-Galactose 4-Epimerase (GalE)

UDP-glucose is a direct precursor to Uridine 5-diphosphogalactose (UDP-galactose), a crucial component for the synthesis of glycoproteins and glycolipids. uniprot.orgnih.gov This reversible conversion is catalyzed by the enzyme UDP-glucose 4-epimerase (EC 5.1.3.2), also known as UDP-galactose 4-epimerase or GALE. wikipedia.orgnih.gov GALE is a homodimeric epimerase found in a wide range of organisms, from bacteria to mammals. wikipedia.org It performs the final step in the Leloir pathway of galactose metabolism, which converts galactose into the glycolytic intermediate glucose-6-phosphate. wikipedia.orgwikipedia.org

The enzyme facilitates the inversion of the stereochemistry at the 4'-hydroxyl group of the glucose moiety. wikipedia.org This process involves the transient reduction of a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. wikipedia.orguniprot.org The reaction proceeds through a 4-ketopyranose intermediate. wikipedia.org In humans, GALE is notable for its dual functionality, as it also catalyzes the interconversion of UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine. uniprot.orgnih.gov

Table 1: Properties of UDP-Galactose 4-Epimerase (GalE)

Property Description Source
Enzyme Name UDP-glucose 4-epimerase (GALE) wikipedia.org
EC Number 5.1.3.2 wikipedia.orguniprot.org
Function Reversible conversion of UDP-glucose to UDP-galactose. wikipedia.orgnih.gov
Cofactor NAD+ wikipedia.org
Mechanism Involves a 4-ketopyranose intermediate and transient reduction of NAD+. wikipedia.org
Catalytic Rate (kcat) E. coli: 760 sec⁻¹ for UDP-glucose; 24 sec⁻¹ for UDP-galactose (pH 8.5, 27°C). uniprot.org

| Human GALE Activity | Also interconverts UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine. | uniprot.orgnih.gov |

Oxidation to Uridine 5-Diphosphoglucuronic Acid by UDP-Glucose Dehydrogenase (UGDH)

UDP-glucose + 2 NAD+ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H+ wikilectures.eu

The catalytic mechanism of UGDH involves a two-step oxidation of the C6 primary alcohol of the glucose moiety to a carboxylic acid, without the release of the intermediate aldehyde. nih.govcdnsciencepub.com There has been some debate regarding the precise mechanism.

One widely discussed model proposes a four-step process:

First Oxidation: An initial NAD+-dependent oxidation of the C6-hydroxyl group of UDP-glucose to form a glucuronaldehyde intermediate. ijbs.comcdnsciencepub.com

Thiohemiacetal Formation: A highly conserved cysteine residue in the active site performs a nucleophilic attack on the aldehyde, forming a covalent thiohemiacetal intermediate. ijbs.comcdnsciencepub.comnih.gov

Second Oxidation: This intermediate is then oxidized in a second NAD+-dependent step to a thioester intermediate. ijbs.comcdnsciencepub.com

Hydrolysis: Finally, the thioester is hydrolyzed to release UDP-glucuronic acid. ijbs.comcdnsciencepub.com

However, an alternative mechanism has been proposed, suggesting the first oxidation step bypasses the aldehyde intermediate via an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction. researchgate.netportlandpress.comnih.gov This model is supported by evidence that seems inconsistent with the formation of a free aldehyde intermediate. ijbs.comportlandpress.com

The activity of human UGDH (hUGDH) is subject to sophisticated allosteric regulation. The enzyme exists as a hexamer, and its activity is controlled by a conformational change involving an allosteric switch known as the T131 loop/α6 helix. nih.govnih.gov

Substrate-Induced Activation: Substrate (UDP-glucose) binding induces a slow isomerization from an inactive E* conformation to an active E state, which manifests as a lag in reaction progress curves, a phenomenon known as hysteresis. osti.govnih.govnih.gov

Feedback Inhibition: The enzyme is allosterically inhibited by UDP-xylose, a downstream product in the nucleotide sugar pathway. nih.govuniprot.org UDP-xylose competes with the substrate for the active site but triggers a conformational change that converts the active hexameric ring into an inactive, horseshoe-shaped complex (EΩ). nih.govnih.govacs.org This allosteric transition is cooperative, meaning the binding of one inhibitor molecule facilitates the binding of others. nih.gov

Table 2: Regulatory Features of Human UGDH

Regulator Effect on hUGDH Mechanism Source
UDP-glucose (Substrate) Activation (Hysteresis) Slow isomerization from inactive E* to active E conformation. osti.govnih.gov

| UDP-xylose (Inhibitor) | Allosteric Inhibition | Binds to the active site, triggering a cooperative conformational change to an inactive, horseshoe-shaped hexamer (EΩ). | nih.govnih.govacs.org |

In many organisms, including plants and humans, UGDH exists as multiple isoforms, suggesting functional specialization. wikipedia.orguniprot.orgnih.gov In humans, alternative splicing of the UGDH gene produces at least three different isoforms. uniprot.org In plants like Glycyrrhiza uralensis (licorice), multiple UGD isoforms have been identified (GuUGD1–4) that exhibit different biochemical properties, such as their affinity for UDP-glucose, catalytic efficiency (kcat), and sensitivity to feedback inhibitors. nih.gov For instance, GuUGD2 showed the highest catalytic constant, suggesting it is the major isoform for producing UDP-glucuronic acid in that plant, while GuUGD4 had the highest affinity for UDP-glucose. nih.gov This diversity allows for nuanced regulation of the flux of UDP-glucose into different metabolic pathways, such as cell wall biosynthesis versus the production of specialized metabolites. nih.govfrontiersin.org UGDH enzymes can be broadly subclassified into prokaryotic (UGDH-I), which are typically dimeric, and eukaryotic (UGDH-II) types, which form more complex homohexameric structures. nih.gov

Involvement in Trehalose (B1683222) Biosynthesis Pathway

UDP-glucose is a direct precursor in one of the major pathways for the biosynthesis of trehalose, a non-reducing disaccharide. nih.gov In this pathway, often referred to as the OtsBA pathway, the enzyme trehalose-6-phosphate (B3052756) synthase (TPS) catalyzes the transfer of the glucosyl group from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate (T6P). nih.govresearchgate.net

The reaction is as follows: UDP-glucose + Glucose-6-phosphate → Trehalose-6-phosphate + UDP nih.govresearchgate.net

Subsequently, the enzyme trehalose-6-phosphate phosphatase (TPP) removes the phosphate (B84403) group from T6P to yield free trehalose. nih.govresearchgate.net This pathway is significant in bacteria, fungi, and plants. nih.govnih.gov Studies have shown that increasing the intracellular supply of UDP-glucose, for example by overexpressing UDP-glucose pyrophosphorylase, can lead to a significant increase in trehalose production. nih.gov

Uridine 5 Diphosphoglucose As a Glycosyl Donor in Complex Carbohydrate Biosynthesis

Role in Glycoconjugate Synthesis.selleckchem.commedchemexpress.commdpi.com

Glycoconjugates are complex biomolecules formed by the covalent linkage of carbohydrates to proteins or lipids. UDP-glucose is a fundamental precursor in the synthesis of these molecules, providing the initial glucose residues for the formation of glycoproteins, glycolipids, and proteoglycans. selleckchem.commedchemexpress.commdpi.com

Glycoproteins are proteins that have been modified with oligosaccharide chains (glycans). This modification, known as glycosylation, is crucial for protein folding, stability, and function. UDP-glucose plays a critical role in N-linked glycosylation, a process that occurs in the endoplasmic reticulum (ER). nih.govoup.com

In the ER, a large, pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, is transferred to nascent polypeptide chains. nih.govoup.com UDP-glucose is the direct donor for the three terminal glucose residues of this precursor. mdpi.com The addition of these glucose units is catalyzed by glucosyltransferases that utilize dolichol-phosphate glucose as the immediate glucose donor, which is itself synthesized from UDP-glucose. mdpi.com

A key enzyme in the quality control of protein folding is UDP-glucose:glycoprotein (B1211001) glucosyltransferase (UGGT). nih.govwikipedia.org This enzyme acts as a sensor for misfolded glycoproteins. wikipedia.org It specifically recognizes and re-glucosylates unfolded glycoproteins by transferring a glucose residue from UDP-glucose to the high-mannose oligosaccharides on the protein. oup.comnih.gov This re-glucosylation allows the misfolded protein to re-enter the calnexin/calreticulin cycle for another attempt at proper folding. nih.gov

EnzymeRole in Glycoprotein Glycosylation
Dolichol-P-glucose synthase Synthesizes dolichol-phosphate glucose from UDP-glucose, which is the donor for the initial glucosylation of the oligosaccharide precursor. mdpi.com
UDP-glucose:glycoprotein glucosyltransferase (UGGT) Acts as a folding sensor by transferring a glucose from UDP-glucose to misfolded glycoproteins, facilitating their retention in the ER for proper folding. oup.comnih.govwikipedia.org

Glycolipids are lipids with attached carbohydrate chains that are integral components of cell membranes and play roles in cell recognition and signaling. The synthesis of many glycolipids involves the sequential addition of monosaccharides from activated sugar donors. UDP-glucose serves as the donor for the initial glucose residue in the synthesis of various glycosphingolipids. mdpi.com

The enzyme UDP-glucose: N-acylsphingosine glucosyltransferase is a key player in this process, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide, a precursor for a wide range of more complex glycosphingolipids. google.com

EnzymeRole in Glycolipid Synthesis
UDP-glucose: N-acylsphingosine glucosyltransferase Catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. google.com

Proteoglycans are heavily glycosylated proteins characterized by the presence of one or more covalently attached glycosaminoglycan (GAG) chains. youtube.com These molecules are major components of the extracellular matrix and are involved in various cellular processes. nih.govnih.gov

The synthesis of proteoglycans is a complex process that occurs in the Golgi apparatus. nih.gov UDP-glucose is a crucial precursor in this pathway, although its role is often indirect. It is the substrate for UDP-glucose dehydrogenase, the enzyme that synthesizes UDP-glucuronic acid. nih.govnih.govyoutube.com UDP-glucuronic acid is an essential building block for many GAG chains. nih.govyoutube.com

Furthermore, UDP-glucuronic acid can be decarboxylated to form UDP-xylose, which is the specific sugar that initiates the attachment of the GAG chain to the core protein of the proteoglycan. nih.gov Therefore, the availability of UDP-glucose directly impacts the entire process of proteoglycan biosynthesis. nih.govnih.gov

Precursor Derived from UDP-glucoseRole in Proteoglycan Biosynthesis
UDP-glucuronic acid A key component of many glycosaminoglycan chains. It is synthesized from UDP-glucose by UDP-glucose dehydrogenase. nih.govnih.govyoutube.com
UDP-xylose The initiating sugar for the attachment of glycosaminoglycan chains to the core protein. It is formed from UDP-glucuronic acid. nih.gov

Contribution to Polysaccharide Formation.selleckchem.commedchemexpress.com

Polysaccharides are long carbohydrate polymers composed of repeating monosaccharide units. UDP-glucose is a central molecule in the synthesis of key storage and transport polysaccharides. selleckchem.commedchemexpress.com

Glycogen (B147801) is the primary storage polysaccharide in animals and fungi. It is a large, branched polymer of glucose. The synthesis of glycogen, or glycogenesis, begins with the activation of glucose. Glucose-1-phosphate reacts with Uridine (B1682114) Triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase to form UDP-glucose and pyrophosphate. nih.govyoutube.com

This activation step is crucial as it provides the energy required for the formation of the glycosidic bond. youtube.com The enzyme glycogen synthase then catalyzes the transfer of the glucosyl residue from UDP-glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic bond. chemicalbook.com This process is the primary mechanism for elongating glycogen chains. chemicalbook.comyoutube.com

EnzymeRole in Glycogen Synthesis
UDP-glucose pyrophosphorylase Catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP, activating glucose for glycogen synthesis. nih.govyoutube.com
Glycogen synthase Transfers the glucose unit from UDP-glucose to the growing glycogen chain. chemicalbook.comyoutube.com

Sucrose (B13894), a disaccharide composed of glucose and fructose (B13574), is the major form of sugar transported in plants. In some organisms and pathways, UDP-glucose serves as the glucosyl donor for sucrose synthesis. google.com The enzyme sucrose synthase catalyzes the reversible reaction between UDP-glucose and fructose to produce sucrose and UDP. google.com While this reaction is reversible, it can function in the direction of sucrose synthesis, utilizing UDP-glucose as the activated glucose donor. google.com

EnzymeRole in Sucrose Synthesis
Sucrose synthase Catalyzes the transfer of glucose from UDP-glucose to fructose to form sucrose. google.com

Uridine 5-Diphosphoglucose in Cell Wall Biogenesis

The cell wall is a critical structure that provides shape, rigidity, and protection to cells of plants, bacteria, fungi, and algae. The biosynthesis of the complex polysaccharides that constitute the cell wall is heavily dependent on UDP-glucose as a primary glycosyl donor. nih.govresearchgate.net

In bacteria, UDP-glucose is a precursor for various components of the cell wall, which can vary significantly between different bacterial species. While peptidoglycan is the primary structural component of most bacterial cell walls, other polysaccharides, such as teichoic acids in Gram-positive bacteria and the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria, are also crucial for cell wall integrity and function. youtube.comyoutube.com

In Streptococcus mutans, UDP-glucose is the immediate precursor for the glucose side-chains of the serotype-c-specific antigen, a major component of its cell wall. nih.gov Studies have shown that inactivation of the gene encoding UDP-glucose pyrophosphorylase in S. mutans leads to a significant reduction in the glucose content of the cell wall. nih.gov In Escherichia coli, the cellular level of UDP-glucose is thought to act as an intracellular signal that can influence the expression of genes involved in the stationary-phase response, which includes modifications to the cell envelope. nih.gov Furthermore, in Cytophaga hutchinsonii, the enzyme UDP-glucose 6-dehydrogenase, which converts UDP-glucose to UDP-glucuronic acid, is important for the synthesis of the O-antigen of LPS. mdpi.com

Involvement of UDP-Glucose in Bacterial Cell Wall Components
BacteriumCell Wall ComponentRole of UDP-GlucoseReference
Streptococcus mutansSerotype-c-specific antigenDirect precursor for glucose side-chains. nih.gov
Escherichia coliGeneral cell envelopeCellular levels act as a potential signal for gene expression related to the cell envelope. nih.gov
Cytophaga hutchinsoniiO-antigen of Lipopolysaccharide (LPS)Precursor to UDP-glucuronic acid, which is required for O-antigen synthesis. mdpi.com

Uridine 5-diphosphoglucose (UDP-glucose) is a pivotal nucleotide sugar that serves as an activated form of glucose, playing a central role in the biosynthesis of a vast array of complex carbohydrates across all domains of life. researchgate.netresearchgate.netnih.govebi.ac.uk It is synthesized from UTP and glucose-1-phosphate by the enzyme UDP-glucose pyrophosphorylase (UGPase). researchgate.netnih.gov As a high-energy donor substrate, UDP-glucose is utilized by glycosyltransferases to introduce glucose units into growing polysaccharide chains, glycoproteins, and glycolipids. researchgate.netwikipedia.orguniprot.org This article focuses on the specific role of its disodium (B8443419) salt form as a glycosyl donor in the intricate biosynthesis of key structural and functional polysaccharides in bacteria, fungi, and plants.

1

In bacteria, UDP-glucose is a critical intermediate in carbohydrate metabolism, essential for the synthesis of various components of the bacterial envelope that are often crucial for viability and virulence. researchgate.netnih.gov

1 Lipopolysaccharide (LPS) Synthesis

Uridine 5-diphosphoglucose is a fundamental precursor in the biosynthesis of lipopolysaccharides (LPS), which are major components of the outer membrane of most Gram-negative bacteria. nih.govnih.govwikipedia.org UDP-glucose can be used directly as a building block or can be enzymatically converted into other nucleotide sugars required for the synthesis of the LPS structure. researchgate.netwikipedia.org For instance, the enzyme UDP-glucose-6-dehydrogenase catalyzes the conversion of UDP-glucose into UDP-glucuronic acid, which serves as an essential precursor for the synthesis of the O-antigen, a highly variable polysaccharide chain that is a major component of the LPS molecule. researchgate.net The synthesis of these complex polysaccharide structures relies on the availability of activated sugar donors like UDP-glucose. researchgate.net

2 Capsular Polysaccharides and Membrane-Derived Oligosaccharides

UDP-glucose is indispensable for the production of capsular polysaccharides (CPS) and membrane-derived oligosaccharides (MDOs).

Capsular Polysaccharides: These are high-molecular-weight polysaccharides that form a capsule around many pathogenic bacteria and fungi, acting as a key virulence factor. researchgate.netnih.govnih.gov UDP-glucose serves as a direct or indirect precursor for the monosaccharide units that constitute the capsule. researchgate.netfrontiersin.org In the pathogenic fungus Cryptococcus neoformans, UDP-glucose dehydrogenase converts UDP-glucose to UDP-glucuronic acid (UDP-GlcA), a critical precursor for capsule synthesis, which is essential for the organism's virulence. frontiersin.orgresearchgate.net In bacteria such as Streptococcus pneumoniae, the synthesis of the polysaccharide capsule is regulated by glucose availability, involving the carbon catabolite repression (CCR) regulatory protein CcpA and the phosphocarrier protein HPr, which modulate the transcription of the cps gene cluster responsible for capsule production. asm.org

Membrane-Derived Oligosaccharides (MDOs): In Escherichia coli, UDP-glucose is an essential intermediate in the biosynthesis of MDOs, a family of periplasmic glucans involved in osmotic adaptation. nih.govmdpi.comcreative-enzymes.com Studies using mutant strains unable to synthesize UDP-glucose have shown a lack of MDO production. mdpi.com Isotopic pulse-chase experiments have further confirmed the direct conversion of UDP-glucose into the higher molecular weight MDOs. mdpi.com The synthesis of the β-1,2-glucan backbone of MDO is catalyzed by a membrane-bound glucosyltransferase system that requires UDP-glucose as the glucosyl donor. creative-enzymes.com

3 Wall Teichoic Acid and Lipoteichoic Acid Synthesis

In Gram-positive bacteria, UDP-glucose is a key substrate for the synthesis and modification of teichoic acids, which are anionic polymers embedded in the cell wall.

Wall Teichoic Acid (WTA): UDP-glucose is required for the glycosylation of wall teichoic acids in several bacterial species, a process that can be critical for cell physiology and interaction with the host. nih.govnih.gov In Bacillus subtilis, the glycosyltransferase TagE uses UDP-glucose to attach glucose residues to the poly(glycerol-phosphate) backbone of WTA. elsevierpure.com The UDP-glucose itself is synthesized by the UGPase GtaB under standard aerobic conditions. elsevierpure.com Similarly, in Listeria ivanovii, a putative glucosyltransferase, Liv1070, is responsible for the transfer of glucose residues from a lipid-linked donor (derived from UDP-glucose) onto the WTA chain, a modification essential for bacteriophage adsorption and full virulence. mdpi.com

Lipoteichoic Acid (LTA): UDP-glucose is the precursor for the synthesis of the glycolipid anchor that tethers LTA to the cytoplasmic membrane. nih.govnih.gov In Staphylococcus aureus, the enzyme YpfP, a processive glycosyltransferase, uses UDP-glucose to synthesize the diglucosyl-diacylglycerol (Glc₂-DAG) anchor. The synthesis of UDP-glucose for this pathway is dependent on the enzymes α-phosphoglucomutase (PgcA) and UTP:α-glucose-1-phosphate uridyltransferase (GtaB). Mutants unable to produce UDP-glucose are defective in the synthesis of this glycolipid anchor and, consequently, in the proper assembly of LTA.

Table 1: Enzymes Utilizing UDP-Glucose in Bacterial Polysaccharide Synthesis

Polysaccharide Organism Enzyme(s) Function
Lipopolysaccharide (O-Antigen) Gram-negative bacteria UDP-glucose-6-dehydrogenase Converts UDP-glucose to UDP-glucuronic acid, a precursor for the O-antigen. researchgate.net
Capsular Polysaccharide Cryptococcus neoformans UDP-glucose dehydrogenase Converts UDP-glucose to UDP-GlcA, a critical capsule precursor. frontiersin.orgresearchgate.net
Membrane-Derived Oligosaccharides Escherichia coli Glucosyltransferase system Catalyzes the synthesis of the β-1,2-glucan backbone from UDP-glucose. creative-enzymes.com
Wall Teichoic Acid Bacillus subtilis GtaB (UGPase), TagE (Glycosyltransferase) GtaB synthesizes UDP-glucose; TagE transfers glucose from UDP-glucose to the WTA polymer. elsevierpure.com
Lipoteichoic Acid Staphylococcus aureus GtaB (UGPase), YpfP (Glycosyltransferase) GtaB synthesizes UDP-glucose; YpfP uses UDP-glucose to form the Glc₂-DAG lipid anchor.

2 Fungal Cell Wall Composition

The fungal cell wall is a dynamic and essential structure, with UDP-glucose serving as a central precursor for its major polysaccharide components, particularly glucans. wikipedia.org The biosynthesis of UDP-glucose is catalyzed by UDP-glucose pyrophosphorylase (UGP), and this enzyme's function is vital for fungal viability. wikipedia.org

1 Alpha-1,3-Glucan Biosynthesis

Alpha-1,3-glucan is a major structural polysaccharide in the cell walls of many fungi, including pathogenic species like Aspergillus fumigatus. The synthesis of this polymer is catalyzed by α-1,3-glucan synthase (AGS) enzymes (EC 2.4.1.183), which belong to the family of glycosyltransferases. mdpi.comnih.gov These enzymes utilize UDP-glucose as the sugar donor, transferring a glucose molecule to the growing α-1,3-glucan chain. nih.gov In Aspergillus species, several AGS genes exist, with AgsB playing a major role in α-1,3-glucan synthesis. The substrate for this reaction, UDP-glucose, is produced by UTP-glucose-1-phosphate uridylyltransferase. While the synthase itself is responsible for polymerization, the process may also require a primer, thought to be an α-1,4-glucooligosaccharide produced by intracellular α-amylases in some fungi.

2 Beta-1,3-Glucan Synthesis

Beta-1,3-glucan is a core component of the cell wall in most fungi, providing structural rigidity. elsevierpure.com Its synthesis is a key process, targeted by major antifungal drugs. The linear polymer is synthesized by the enzyme complex β-1,3-glucan synthase (GLS), also known as UDP-glucose β-(1,3)-D-glucan β-(3)-D-glucosyltransferase (EC 2.4.1.34). This multi-subunit enzyme is located in the plasma membrane and uses UDP-glucose from the cytoplasm as its substrate. elsevierpure.com The catalytic subunit, often encoded by genes like FKS1 or FKS2, adds glucose residues from UDP-glucose to the non-reducing end of the growing β-1,3-glucan chain, which is then extruded into the periplasmic space. Disruption of this process is lethal to many fungi.

Table 2: Key Synthases in Fungal Glucan Biosynthesis

Glucan Type Enzyme Substrate Key Fungal Species
Alpha-1,3-Glucan Alpha-1,3-glucan synthase (e.g., AgsB) Uridine 5-diphosphoglucose Aspergillus fumigatus, Aspergillus nidulans
Beta-1,3-Glucan Beta-1,3-glucan synthase (GLS/Fks) Uridine 5-diphosphoglucose Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus

3 Plant Cell Wall Architecture

In plants, UDP-glucose is a fundamentally important molecule, acting as the central precursor for the synthesis of sucrose and the major structural polysaccharides that constitute the plant cell wall. The formation of UDP-sugars, particularly UDP-glucose, is paramount for biomass production in nature. UDP-glucose serves as the direct glucosyl donor for the synthesis of cellulose (B213188) and callose and as a precursor for other UDP-sugars (like UDP-galactose and UDP-xylose) that are incorporated into hemicelluloses and pectins. The synthesis of these cell wall polymers is essential for plant growth, development, and structural integrity.

Plant Cell Wall Architecture

Primary and Secondary Cell Wall Polysaccharides

Uridine 5'-diphosphoglucose is the essential precursor for the synthesis of cellulose, the most abundant biopolymer on Earth and the primary structural component of plant cell walls. nih.govoup.com Cellulose is a linear polymer of β-1,4-linked glucose residues, which assemble into microfibrils that provide strength and rigidity to both primary and secondary cell walls. nih.gov The synthesis of cellulose occurs at the plasma membrane by large, multi-subunit enzyme complexes called cellulose synthase (CesA) complexes. nih.govnih.gov These enzymes directly utilize cytosolic UDP-glucose as the substrate, polymerizing glucose units into the growing cellulose chains that are extruded into the apoplast. nih.gov

PolysaccharideMonomerLinkage TypePrecursorSynthesizing Enzyme Family
Cellulose Glucoseβ-1,4UDP-glucoseCellulose Synthase (CesA)
Hemicellulose (e.g., Xylan) Xyloseβ-1,4UDP-xylose (from UDP-glucose)Various Glycosyltransferases
Pectin (e.g., Homogalacturonan) Galacturonic Acidα-1,4UDP-galacturonic acid (from UDP-glucose)Various Glycosyltransferases
Callose in Plant Development and Stress Responses

Callose is another crucial polysaccharide synthesized directly from UDP-glucose. nih.govnih.gov It is a β-1,3-glucan, often with some β-1,6-branches, that is synthesized at the plasma membrane by enzymes known as callose synthases (CalS), also referred to as GLUCAN SYNTHASE-LIKE (GSL) proteins. nih.govnih.govfrontiersin.org Unlike the stable and permanent nature of cellulose in cell walls, callose deposition is typically transient and highly regulated, occurring at specific sites and times during development and in response to various stimuli. nih.govfrontiersin.org

During plant development, callose plays essential roles in several processes. It is a key component during cytokinesis, forming at the developing cell plate to provide a temporary framework for the new cell wall. nih.govoup.com Callose is also vital for reproductive development, particularly in the formation of the callose wall that separates microspores within the tetrad during pollen development. oup.comnih.gov Furthermore, it regulates intercellular communication by being deposited at the neck of plasmodesmata, controlling the symplastic transport of molecules between cells. oup.comfrontiersin.org

In response to environmental challenges, callose acts as a rapid defense barrier. nih.govnih.gov Plants deposit callose at sites of wounding or pathogen attack, forming structures known as papillae. frontiersin.org This localized deposition is believed to reinforce the cell wall, physically impeding pathogen penetration and restricting the spread of infection. oup.com The synthesis of both callose and cellulose draw from the same pool of UDP-glucose, and research indicates an antagonistic relationship between their production, particularly during immune responses. oup.com For instance, pathogen-associated molecular patterns (PAMPs) can trigger a rapid increase in callose deposition while concurrently suppressing cellulose synthesis, highlighting the dynamic allocation of UDP-glucose to meet the immediate needs of the plant. oup.com

ProcessFunction of CalloseKey Enzyme
Cytokinesis Forms a temporary matrix at the cell plateCallose Synthase (CalS/GSL)
Pollen Development Separates microspores in the tetradCallose Synthase (CalS/GSL)
Plasmodesmata Regulation Controls intercellular transportCallose Synthase (CalS/GSL)
Wound Response Seals damaged tissueCallose Synthase (CalS/GSL)
Pathogen Defense Forms papillae to block pathogen ingressCallose Synthase (CalS/GSL)

Regulatory and Signaling Functions of Uridine 5 Diphosphoglucose

Uridine (B1682114) 5-Diphosphoglucose as an Intracellular Signaling Molecule

While traditionally viewed as a precursor for biosynthesis, UDP-glucose is now understood to function as a signaling entity. sigmaaldrich.com In animals, it is well-documented as an extracellular signaling molecule that activates the G-protein coupled receptor P2Y14, influencing processes like inflammation and immune cell activation. sigmaaldrich.comnih.govmedchemexpress.com However, evidence increasingly points to its role as an intracellular signal as well.

In bacteria such as Escherichia coli, UDP-glucose is proposed to act as an intracellular sensor or proxy for nutrient availability. nih.govnih.gov Its cellular concentration fluctuates with the nutritional status and, in turn, modulates regulatory networks. For instance, the cellular levels of UDP-glucose can influence the expression of the sigma S (σS) subunit of RNA polymerase, a master regulator of genes involved in stationary phase and stress responses. nih.gov Mutants unable to synthesize UDP-glucose show altered expression of σS-dependent genes, suggesting that the molecule serves as an internal signal that communicates the metabolic state to the genetic regulatory machinery. nih.gov

In the plant kingdom, the role of UDP-glucose as a signaling molecule is an area of active research. frontiersin.orgnih.gov It is speculated that UDP-glucose may act as a damage-associated molecular pattern (DAMP), signaling cellular stress or injury. nih.govnih.gov Although much of the focus has been on its potential extracellular functions, the profound effects of its internal accumulation on processes like programmed cell death suggest a significant intracellular signaling capacity. frontiersin.orgnih.gov The synthesis and degradation of UDP-glucose are tightly regulated, and shifts in its concentration can trigger significant physiological responses, indicating it is more than just a passive metabolic intermediate. researchgate.net

Coordination of Nutrient Availability and Cellular Growth

UDP-glucose is strategically positioned at the crossroads of carbon metabolism, making it an ideal candidate to link nutrient status with cellular growth and proliferation.

Association with Biomass Accumulation (in plants)

In plants, the synthesis of UDP-glucose is directly linked to the accumulation of biomass. frontiersin.orgnih.gov As the primary glucose donor for the synthesis of cellulose (B213188) and other cell wall polysaccharides, its availability is a key determinant of a plant's structural growth. mdpi.com Research has shown a clear correlation between the rate of UDP-glucose production and biomass accumulation. frontiersin.orgnih.gov

Involvement in Stress Response Pathways

UDP-glucose is also implicated in cellular responses to various environmental stresses, helping organisms to adapt and survive under adverse conditions.

Osmotolerance Mechanisms

The ability of a cell to withstand changes in external osmolarity is crucial for survival. In E. coli, UDP-glucose is involved in the osmotic stress response. nih.gov The expression of many genes that confer osmotolerance is controlled by the sigma S (σS) regulatory network. nih.gov As mentioned previously, the cellular concentration of UDP-glucose influences this network. nih.gov Mutants with defects in the UDP-glucose synthesis pathway exhibit reduced osmotic inducibility of key σS-dependent genes, indicating that UDP-glucose signaling is a component of the osmotolerance mechanism. nih.gov

In microalgae, UDP-glucose has been shown to confer tolerance to oxidative stress, which can be induced by various environmental factors including high salinity (osmotic stress). nih.gov Increased levels of UDP-glucose help to mitigate the damage caused by reactive oxygen species (ROS) and protect the photosynthetic apparatus, thereby improving the cell's ability to cope with stress conditions. nih.gov

Programmed Cell Death (PCD) Modulation

Programmed cell death (PCD) is a genetically controlled process essential for development and defense in multicellular organisms. researchgate.netacs.orgresearchgate.net In plants, UDP-glucose has emerged as a key modulator of PCD. frontiersin.orgnih.gov While essential for growth, an excessive accumulation of endogenous UDP-glucose can act as a trigger for PCD. nih.govnih.gov

This phenomenon has been observed in rice, where mutations in the UAP1 gene, which encodes UDP-N-acetylglucosamine pyrophosphorylase, lead to a buildup of UDP-glucose. nih.gov This excess UDP-glucose results in lesion-mimic phenotypes characteristic of PCD, associated with an increase in reactive oxygen species (ROS) and caspase-like activity. nih.gov Exogenous application of UDP-glucose can also induce PCD, further supporting its role as a cell death signal. nih.govnih.gov Conversely, plants with reduced UDP-glucose levels have shown insensitivity to certain PCD triggers. nih.gov The enzyme UDP-glucose pyrophosphorylase 1 (UGP1) has been identified as a critical regulator in this process, with its absence or presence significantly impacting the cell's susceptibility to PCD-inducing stimuli. acs.orgnih.gov This dual role highlights UDP-glucose as a critical metabolic switch that can either support life or trigger controlled death.

Enzymatic Machinery Utilizing Uridine 5 Diphosphoglucose

Uridine (B1682114) 5-Diphosphoglucose Pyrophosphorylases (UGPases)

Uridine 5'-diphosphoglucose pyrophosphorylase (UGPase; EC 2.7.7.9) is a ubiquitous enzyme found in bacteria, archaea, fungi, plants, and animals. cenmed.com It plays a crucial role by catalyzing the reversible reaction between glucose-1-phosphate (Glc-1-P) and uridine triphosphate (UTP) to form UDP-glucose and pyrophosphate (PPi). nih.govnih.gov This reaction is a key control point in carbohydrate metabolism, linking glucose stores to various biosynthetic pathways. The direction of the reaction is tissue-specific; for example, in the leaves of plants (source tissues), the reaction proceeds in the direction of UDP-glucose synthesis, while in non-photosynthetic sink tissues, the pyrophosphorolytic direction is favored to release Glc-1-P for metabolic needs. researchgate.netconsensus.app The enzyme's activity is dependent on the presence of divalent cations like Mg²⁺. cenmed.comnih.gov

Table 1: Summary of Uridine 5-Diphosphoglucose Pyrophosphorylase (UGPase) Characteristics

FeatureDescriptionReferences
Enzyme Commission No. EC 2.7.7.9 nih.govnih.govnih.gov
Catalyzed Reaction Glucose-1-phosphate + UTP ↔ UDP-glucose + Pyrophosphate nih.govnih.gov
Cofactors Requires divalent cations (e.g., Mg²⁺, Mn²⁺) for activity. cenmed.comnih.gov
Distribution Ubiquitous; found in prokaryotes and eukaryotes (plants, animals, yeast). cenmed.comnih.govresearchgate.net
Subcellular Localization Primarily cytoplasmic; chloroplast-specific isoforms exist in plants. researchgate.netconsensus.app
Biological Role Central to carbohydrate metabolism, synthesis of polysaccharides (e.g., cellulose (B213188), callose), and as a precursor for glycosylation reactions. researchgate.netconsensus.app

In prokaryotes, UGPases are essential for the biosynthesis of critical cell surface components, such as lipopolysaccharides (LPS) and capsular polysaccharides. nih.gov These molecules are significant virulence factors for many pathogenic bacteria. Because prokaryotic UGPases are structurally distinct from their eukaryotic counterparts, they represent attractive targets for the development of novel antibacterial agents. nih.gov Targeting these enzymes offers a strategy of selective toxicity, aiming to inhibit microbial growth with minimal harm to the host. libretexts.org The development of inhibitors for bacterial UGPase could disrupt the formation of the bacterial cell envelope, leading to new therapeutic options against resistant pathogens. nih.govnih.gov The crystal structure of UGPase from Helicobacter pylori has provided a platform for the structure-based design of such inhibitors. nih.gov

In eukaryotes, UGPases are at the heart of a complex metabolic network that connects primary and secondary metabolism. nih.govresearchgate.net UDP-glucose, the product of the UGPase reaction, is the direct precursor for sucrose (B13894) synthesis in the cytoplasm of plant cells and provides the glucose units for building structural polysaccharides like cellulose and callose. researchgate.netconsensus.app The enzyme is therefore critical for cell wall integrity, plant growth, and development. researchgate.netconsensus.app Studies involving the overexpression or downregulation of UGPase genes in plants have demonstrated its profound impact on the entire metabolome. nih.govresearchgate.net For instance, overexpressing a UGPase gene in Populus led to changes in sugar and starch levels, as well as alterations in the profile of secondary metabolites like phenolics. nih.govresearchgate.net This highlights the tight coupling between primary carbohydrate metabolism and pathways that produce a vast array of other compounds. In animals and yeast, UGPase provides the UDP-glucose necessary for glycogen (B147801) synthesis and the production of UDP-glucuronic acid, which is essential for detoxification processes. wikipedia.org The regulation of UGPase activity is thus vital for maintaining metabolic homeostasis and adapting to environmental cues. nih.govmdpi.comresearchgate.net

Uridine Diphosphate Glycosyltransferases (UGTs)

Uridine Diphosphate Glycosyltransferases (UGTs; EC 2.4.1.17) are a large and diverse superfamily of enzymes found across all kingdoms of life. wikipedia.orgnih.gov Their primary function is to catalyze the transfer of a glycosyl group, typically from an activated sugar donor like UDP-glucose, to a wide variety of acceptor molecules. nih.gov This process, known as glycosylation, is a major pathway for the metabolism and detoxification of countless endogenous and exogenous compounds. wikipedia.orgnih.gov In mammals, this specific reaction involving the transfer of glucuronic acid is called glucuronidation and is a cornerstone of Phase II metabolism. wikipedia.orgnih.gov

A hallmark of UGTs is their broad substrate specificity, enabling them to act on a vast range of structurally diverse molecules. nih.govnih.gov However, characterizing the specific substrates for each of the many UGT homologs remains a significant challenge. nih.gov The glycosylation reaction catalyzed by UGTs generally proceeds through a mechanism with characteristics of a second-order nucleophilic substitution (S_N2). chemrxiv.orgnih.gov In this S_N2-like mechanism, the hydroxyl or other nucleophilic group of the acceptor molecule directly attacks the anomeric carbon of the sugar on the UDP-sugar donor. universiteitleiden.nluniversiteitleiden.nl This results in the inversion of the stereochemical configuration at the anomeric center, forming a glycosidic bond. chemrxiv.org This direct transfer mechanism avoids the formation of a discrete oxocarbenium ion intermediate, which is characteristic of an S_N1-type reaction. universiteitleiden.nluniversiteitleiden.nl

The promiscuity of UGTs is reflected in the incredible diversity of their acceptor molecules (aglycones). These enzymes can glycosylate a wide spectrum of lipophilic compounds, thereby increasing their water solubility and facilitating their excretion from the body. wikipedia.orgresearchgate.net

Key classes of UGT acceptor molecules include:

Phenols: Simple phenolic compounds and polyphenols, including flavonoids, are common substrates. nih.govnih.gov

Steroids: UGTs play a crucial role in regulating the levels and activity of steroid hormones, such as estrogens and androgens, by converting them into their inactive, water-soluble glucuronides. nih.govnih.gov

Hormones: Beyond steroids, other signaling molecules are also targets for UGTs. nih.gov

Secondary Metabolites: Plants produce a vast array of secondary metabolites for defense and signaling, and UGTs are key to modifying these compounds, affecting their storage, transport, and bioactivity. nih.govnih.gov

Xenobiotics: A major function of UGTs, particularly in animals, is the detoxification of foreign substances, including drugs, environmental pollutants, and dietary toxins. wikipedia.orgnih.gov For example, UGTs can glycosylate toxic compounds like bisphenol A (BPA). nih.gov

The structure of UGTs provides insight into their function and broad substrate acceptance. These enzymes are typically membrane-bound proteins, often localized to the endoplasmic reticulum. researchgate.net They possess two distinct domains: a less conserved N-terminal domain responsible for binding the diverse acceptor molecules (aglycones) and a highly conserved C-terminal domain that binds the UDP-sugar donor. nih.govuams.edu The variability in the N-terminal domain across different UGT isoforms is the primary determinant of their substrate specificity. uams.edu In contrast, the C-terminal domain contains a conserved signature sequence that is critical for binding the UDP moiety of the sugar donor. researchgate.netnih.gov Structural studies and molecular modeling have begun to elucidate the specific amino acid residues within the active site that are crucial for substrate binding and catalysis. nih.govnih.gov Furthermore, evidence suggests that UGTs can form homo- and heterodimers or even larger oligomeric complexes, and these interactions can modulate their enzymatic activity and substrate specificity. researchgate.netnih.gov

Table 2: Overview of Uridine Diphosphate Glycosyltransferases (UGTs)

FeatureDescriptionReferences
Enzyme Commission No. EC 2.4.1.17 wikipedia.orgnih.gov
Function Catalyzes the transfer of a glycosyl group from a UDP-sugar to an acceptor molecule. nih.govresearchgate.net
Mechanism Primarily an S_N2-like reaction mechanism. chemrxiv.orgnih.gov
Donor Substrate Typically UDP-glucose or UDP-glucuronic acid. nih.govnih.gov
Acceptor Substrates Extremely diverse; includes phenols, steroids, hormones, bilirubin, secondary metabolites, drugs, and toxins. nih.govnih.govnih.gov
Structural Features Comprise an N-terminal domain for acceptor binding and a C-terminal domain for UDP-sugar binding. Often form oligomers. researchgate.netnih.govuams.edu
Biological Significance Detoxification (Phase II metabolism), regulation of endogenous signaling molecules, synthesis of complex natural products. wikipedia.orgnih.govnih.gov

Uridine 5-Diphosphoglucose Dehydrogenases (UGDHs)

Uridine 5-diphosphoglucose dehydrogenase (UGDH) is a crucial enzyme found across various life forms, from bacteria to humans. nih.govdiva-portal.org It belongs to the oxidoreductase family and specifically catalyzes the NAD+-dependent, two-step oxidation of UDP-glucose into UDP-glucuronic acid. nih.govwikipedia.org This reaction is irreversible and marks a significant metabolic branch point from the usual pathways involving UDP-glucose. diva-portal.org The product, UDP-glucuronic acid, is a vital precursor for the biosynthesis of numerous essential biomolecules. nih.govnih.gov

The enzyme's importance is highlighted by its role in various physiological processes. In vertebrates, it is necessary for producing glycosaminoglycans like hyaluronan, heparan sulfate, and chondroitin (B13769445) sulfate, which are key components of the extracellular matrix involved in cell signaling, migration, and tissue organization. wikipedia.orgnih.gov In plants, UGDH provides precursors for hemicellulose and pectin, essential for cell wall structure. nih.gov For many pathogenic bacteria, the enzyme is critical for forming a protective polysaccharide capsule that shields them from the host's immune system. ebi.ac.uk

Role in Glucuronic Acid Pathway

The primary function of UGDH is the synthesis of UDP-glucuronic acid (UDP-GlcUA), the activated form of D-glucuronic acid. portlandpress.com This process is a cornerstone of the glucuronic acid pathway. UGDH catalyzes the oxidation of the C6 primary alcohol of the glucose moiety in UDP-glucose to a carboxylic acid, using two molecules of NAD+ as the oxidizing agent and producing two molecules of NADH. nih.gov The reaction proceeds without the release of the intermediate aldehyde, UDP-α-D-gluco-hexodialdose. nih.govnih.gov

UDP-GlcUA serves several critical downstream functions:

Glycosaminoglycan (GAG) Synthesis : It is the direct precursor for GAGs such as hyaluronan, chondroitin sulfate, and heparan sulfate, which are fundamental to the structure and function of the extracellular matrix. nih.govnih.gov Elevated production of these molecules is implicated in processes like wound healing, inflammation, and unfortunately, cancer progression. nih.govox.ac.uk

Detoxification : In the liver and intestines, UDP-GlcUA is the donor substrate for UDP-glucuronosyltransferases, which conjugate glucuronic acid to various substances like drugs, toxins, and metabolic byproducts (e.g., bilirubin), increasing their water solubility and facilitating their excretion. nih.govebi.ac.uk

Biosynthetic Precursor : UDP-GlcUA is a central intermediate in the synthesis of other UDP-sugars, such as UDP-xylose. portlandpress.com

The catalytic mechanism of UGDH has been a subject of extensive research. A widely discussed model involves a highly conserved cysteine residue in the active site that acts as a catalytic nucleophile. portlandpress.comox.ac.uk The proposed mechanism involves the formation of thiohemiacetal and thioester intermediates, with the cysteine thiolate trapping the aldehyde formed in the first oxidation step. nih.govnih.gov However, alternative mechanisms have also been proposed, including one involving a Schiff base intermediate and another suggesting an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction. nih.govnih.gov

Quaternary Structure and Activity Regulation

The structure and regulation of UGDH are intricately linked, ensuring the appropriate supply of UDP-GlcUA for cellular needs. Eukaryotic UGDHs typically exist as complex homohexamers, which can be described as a trimer of dimers. ox.ac.uknih.gov This hexameric assembly is crucial for its stability and function. nih.gov In contrast, prokaryotic versions of the enzyme are often simpler, with dimeric forms being more common. portlandpress.comox.ac.uk

The human UGDH (hUGDH) subunit is composed of two main domains: an N-terminal domain for binding the cofactor NAD+ and a C-terminal domain that primarily binds the UDP portion of the substrate. portlandpress.com The active site is located in the cleft between these two domains. nih.govnih.gov

Table 1: Key Features of Human UGDH Structure

Feature Description References
Quaternary Structure Disc-shaped trimer of homodimers (hexamer) nih.govnih.gov
Subunit Domains N-terminal NAD+ binding domain and C-terminal substrate binding domain portlandpress.com
Active Site Location Interdomain cleft nih.govnih.gov

| Catalytic Residue | A highly conserved Cysteine (Cys276 in hUGDH) acts as a nucleophile. | nih.govox.ac.uk |

The activity of UGDH is tightly controlled through several mechanisms:

Allosteric Feedback Inhibition : UGDH is strongly inhibited by UDP-xylose, a downstream product derived from UDP-GlcUA. portlandpress.comnih.gov UDP-xylose competes with the substrate UDP-glucose for the active site, inducing a conformational change that locks the enzyme in an inactive state. nih.govosti.gov This represents a classic example of feedback regulation, preventing the overproduction of UDP-sugars.

Product Inhibition : The enzyme is also inhibited by its direct product, UDP-GlcUA, and the reduced coenzyme, NADH. diva-portal.org

Quaternary Structure Dynamics : The equilibrium between dimer and hexamer states is essential for optimal activity and allosteric regulation. nih.gov Studies on mutant forms of UGDH that exist exclusively as dimers or hexamers have shown significantly decreased enzymatic activity. nih.gov This suggests that the dynamic assembly and disassembly of the hexamer is a key regulatory feature. nih.gov

Redox Control : The activity of UGDH can be suppressed by oxidative stress (e.g., peroxide), which likely oxidizes the critical active site cysteine. nih.gov The enzyme's activity is promoted by conditions that maintain this cysteine in its reduced state, suggesting a redox switch mechanism for control. nih.gov

Transcriptional Regulation : The expression of the UGDH gene is regulated by various signaling molecules. For instance, transforming growth factor-beta (TGF-β) upregulates its expression, while hypoxia (low oxygen) has a down-regulating effect. wikipedia.org

Other Related Enzymes (e.g., Sucrose Synthase, Epimerases)

Uridine 5-diphosphoglucose is a central hub in carbohydrate metabolism, serving as a substrate for a variety of enzymes beyond UGDH. These enzymes channel UDP-glucose into different biosynthetic and metabolic pathways.

Sucrose Synthase (SuSy)

Sucrose synthase (EC 2.4.1.13) is an enzyme that catalyzes the reversible reaction between UDP-glucose and fructose (B13574) to produce sucrose and UDP. qmul.ac.uk

NDP-α-D-glucose + D-fructose ⇌ NDP + sucrose qmul.ac.uk

While the reaction is reversible, in many plant tissues, particularly non-photosynthetic "sink" tissues like roots or developing seeds, the enzyme primarily functions in the direction of sucrose cleavage. nih.govnih.gov This cleavage provides UDP-glucose and fructose, which are then used for various metabolic processes, including cell wall biosynthesis and energy production. nih.govnih.gov Conversely, in "source" tissues, the enzyme can work in the synthetic direction to produce sucrose for transport. nih.gov

Though UDP is the preferred nucleotide, ADP can also serve as an acceptor, linking sucrose metabolism directly to starch synthesis via the production of ADP-glucose. qmul.ac.uk The ability to efficiently synthesize UDP-glucose from inexpensive sucrose using sucrose synthase has made it a valuable tool in biocatalysis for producing nucleotide sugars. acs.orgnih.gov

Epimerases

Epimerases are isomerase enzymes that catalyze the inversion of stereochemistry at a single asymmetric center in a substrate. Several important epimerases utilize UDP-sugars.

UDP-glucose 4-epimerase (GALE) : This enzyme (EC 5.1.3.2) is essential for galactose metabolism, performing the final step in the Leloir pathway. wikipedia.org It catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.orgacs.org GALE uses a tightly bound NAD+ cofactor. The mechanism involves the oxidation of the 4'-hydroxyl group of the sugar to a 4-ketopyranose intermediate, with the concomitant reduction of NAD+ to NADH. acs.orgwisc.edu The keto-intermediate then rotates within the active site, and a hydride is transferred back from NADH to the opposite face of the sugar, resulting in the inverted stereochemistry at the C4 position. wikipedia.orgwisc.edu Human GALE can also interconvert UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), a key step in glycoprotein (B1211001) synthesis. wisc.edunih.gov

UDP-glucose 2-epimerase : While naturally occurring enzymes with this specific function are less common, researchers have successfully engineered a UDP-glucose 2-epimerase from a different enzyme. acs.org This artificially created enzyme can efficiently convert UDP-glucose to UDP-mannose, providing a novel and cost-effective route for producing mannosyl donors, which are important for the synthesis of various glycoconjugates. acs.org

Table 2: Overview of Enzymes Utilizing UDP-Glucose

Enzyme EC Number Reaction Catalyzed Primary Metabolic Role
UDP-glucose Dehydrogenase (UGDH) 1.1.1.22 UDP-glucose + 2 NAD+ → UDP-glucuronic acid + 2 NADH Synthesis of glycosaminoglycans and detoxification
Sucrose Synthase (SuSy) 2.4.1.13 UDP-glucose + Fructose ⇌ Sucrose + UDP Sucrose metabolism, cell wall and starch biosynthesis

| UDP-glucose 4-epimerase (GALE) | 5.1.3.2 | UDP-glucose ⇌ UDP-galactose | Galactose metabolism (Leloir pathway) |

Advanced Research Methodologies for Uridine 5 Diphosphoglucose Studies

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering have provided powerful tools to investigate the in vivo functions of genes involved in UDP-glucose metabolism. By manipulating the expression of specific genes, researchers can elucidate their roles in cellular processes.

Gene Deletion and Silencing Studies (e.g., RNA interference, CRISPR)

Gene deletion and silencing techniques are instrumental in understanding the necessity and function of specific genes in the UDP-glucose metabolic network. These methods involve the targeted disruption or downregulation of a gene to observe the resulting phenotypic changes.

RNA interference (RNAi) is a mechanism of post-transcriptional gene silencing where double-stranded RNA (dsRNA) molecules trigger the degradation of a specific messenger RNA (mRNA), thereby preventing its translation into protein. dovepress.commdpi.com This technique has been successfully applied to study genes involved in nucleotide sugar pathways. For instance, in a study on the rice leaf folder Cnaphalocrocis medinalis, RNAi was used to reduce the expression of the UDP-N-acetylglucosamine pyrophosphorylase (UAP) gene, a key enzyme in the chitin (B13524) synthesis pathway that utilizes a UDP-sugar precursor. nih.gov This approach helped to elucidate the role of CmUAP in the growth and development of the insect. nih.gov

CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a revolutionary gene-editing tool that allows for precise deletion or modification of DNA sequences. nih.govyoutube.com This technology has been employed to create knockout cell lines to study the function of genes related to UDP-glucose. A notable example is the knockout of the UDP-glucose 6-dehydrogenase (UGDH) gene in highly-metastatic breast cancer cells. nih.gov UGDH catalyzes the conversion of UDP-glucose to UDP-glucuronate. genecards.org The CRISPR-Cas9 mediated knockout of Ugdh in a mouse model of breast cancer resulted in impaired cell migration and a significant decrease in metastatic ability in vivo, highlighting the critical role of UDP-glucuronate biosynthesis in cancer metastasis. nih.gov

Technique Description Application Example in UDP-Sugar Research Key Finding
RNA interference (RNAi) Post-transcriptional gene silencing via dsRNA-mediated mRNA degradation. dovepress.commdpi.comSilencing of UDP-N-acetylglucosamine pyrophosphorylase (UAP) in C. medinalis. nih.govCmUAP is crucial for the growth and development of the insect. nih.gov
CRISPR-Cas9 Precise gene editing tool for creating deletions or modifications in DNA. nih.govyoutube.comKnockout of UDP-glucose 6-dehydrogenase (UGDH) in breast cancer cells. nih.govUGDH-mediated UDP-glucuronate synthesis is critical for breast cancer metastasis. nih.gov

Overexpression Strategies

In contrast to gene deletion, overexpression strategies involve increasing the production of a specific protein to study its effects on cellular metabolism and phenotype. This can be achieved by introducing a gene into a host organism under the control of a strong promoter.

A significant study demonstrated that the overexpression of human UDP-glucose pyrophosphorylase (hUGP2) could rescue galactose-1-phosphate uridyltransferase (GALT)-deficient yeast. nih.gov Yeast lacking GALT are unable to grow on galactose. The study found that a revertant strain that could grow on galactose had upregulated its own UDP-glucose pyrophosphorylase gene, UGP1. nih.gov Subsequently, overexpressing either the yeast UGP1 or the human hUGP2 gene in the GALT-deficient yeast restored their ability to grow on galactose, suggesting that increased UGPase activity can provide an alternative pathway for galactose metabolism. nih.gov This finding has potential implications for understanding and possibly treating classic galactosemia in humans. nih.gov

Another study involving the overexpression of UDP-sugar pyrophosphorylase (USP) in plants provided new insights into galactose toxicity. nih.gov Overexpression of USP led to increased sensitivity towards galactose, suggesting a link between the metabolism of UDP-sugars and the mechanisms of galactose-induced growth inhibition in plants. nih.gov

Gene Overexpressed Host Organism Research Focus Key Finding
Human UDP-glucose pyrophosphorylase (hUGP2)Saccharomyces cerevisiae (yeast)Rescue of GALT-deficiencyOverexpression of hUGP2 restored growth on galactose in GALT-deficient yeast. nih.gov
UDP-sugar pyrophosphorylase (USP)Arabidopsis thaliana (plant)Galactose toxicity mechanismsOverexpression of USP increased the plant's sensitivity to galactose. nih.gov

Site-Directed Mutagenesis for Enzyme Mechanism Elucidation

This methodology has been applied to enzymes that utilize UDP-glucose. For example, site-directed mutagenesis was used to study the active site and mechanism of human UDP-glucose dehydrogenase (UGDH). nih.gov By creating point mutants of UGDH, researchers were able to identify residues crucial for the enzyme's quaternary structure and catalytic activity. nih.gov These studies revealed that the dynamic reorganization of the enzyme's hexameric structure is essential for its optimal function. nih.gov

In another study, cassette mutagenesis, a type of site-directed mutagenesis, was employed to identify the polymerization sites of human UGDH, providing further insight into its structure-function relationship. kstudy.com Furthermore, site-directed mutagenesis has been used to alter the substrate specificity of enzymes like FAD-dependent glucose dehydrogenase, demonstrating the potential to engineer enzymes with desired properties. nih.gov

Biochemical and Enzymatic Characterization

The functional properties of enzymes that synthesize or utilize UDP-glucose are elucidated through detailed biochemical and enzymatic characterization. This involves in vitro assays to measure enzyme activity and profile substrate preferences.

In Vitro Enzyme Activity Assays (e.g., UDP-GloTM assay, colorimetric assays)

A variety of in vitro assays have been developed to quantify the activity of enzymes involved in UDP-glucose metabolism. These assays are crucial for enzyme kinetics studies and for screening potential inhibitors or activators.

The UDP-Glo™ Glycosyltransferase Assay is a widely used bioluminescent assay for detecting the activity of glycosyltransferases that use UDP-sugars as donor substrates. promega.com The assay measures the amount of UDP released during the glycosyltransferase reaction. The released UDP is converted to ATP, which then drives a luciferase reaction, producing a light signal that is proportional to the amount of UDP produced and thus to the enzyme's activity. promega.compromega.com This assay is known for its high sensitivity, speed, and simplicity, making it suitable for high-throughput screening. promega.comnih.gov The protocol involves incubating the enzyme with its substrates, followed by the addition of the UDP Detection Reagent and measurement of luminescence. directindustry.com

Colorimetric assays are also employed to measure the activity of enzymes like UDP-glucose dehydrogenase. assaygenie.com These assays are often based on the reduction of a chromogenic substrate that is coupled to the production of NADH during the enzymatic reaction. For instance, the reduction of the tetrazolium salt MTT to a colored formazan (B1609692) product can be measured spectrophotometrically at 565 nm. assaygenie.com The increase in absorbance is directly proportional to the enzyme activity. assaygenie.com Enzyme histostaining with nitroblue tetrazolium (NBT) is another colorimetric method used to visualize UGDH activity in cultured cells. nih.gov

Assay Type Principle Enzyme Example Detection Method
UDP-Glo™ Assay Bioluminescent detection of UDP released from a glycosyltransferase reaction. promega.comGlycosyltransferasesLuminescence
Colorimetric Assay Spectrophotometric measurement of a colored product formed in a coupled reaction. assaygenie.comUDP-glucose dehydrogenaseAbsorbance
Enzyme Histostaining In situ visualization of enzyme activity through the deposition of a colored precipitate. nih.govUDP-glucose dehydrogenaseMicroscopy

Substrate Specificity Profiling

Determining the range of substrates that an enzyme can utilize is fundamental to understanding its biological role. Substrate specificity profiling involves testing the enzyme's activity with a variety of potential substrates.

For glycosyltransferases that use UDP-sugars, substrate specificity is often assessed by incubating the enzyme with a panel of different UDP-activated sugars, such as UDP-glucose, UDP-galactose, UDP-xylose, and UDP-N-acetylglucosamine. nih.govnih.gov The formation of product can be detected using methods like the UDP-Glo™ assay, which measures the release of UDP regardless of the sugar moiety transferred. mdpi.com

Studies on various glycosyltransferases have revealed a range of specificities. For example, the N-glycosyltransferase from Actinobacillus pleuropneumoniae (ApNGT) was found to be promiscuous, capable of using UDP-glucose, UDP-galactose, and UDP-xylose as sugar donors. nih.gov In contrast, some plant family 1 glycosyltransferases exhibit a narrower substrate scope, often preferring UDP-glucose. frontiersin.org Research has also focused on engineering the substrate specificity of UDP-glycosyltransferases to produce novel glycosylated compounds. nih.govplos.org By creating mutations in regions like the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is involved in donor binding, researchers have successfully expanded the substrate range of these enzymes. frontiersin.org

Enzyme Organism Preferred UDP-Sugar Donors Key Findings
N-Glycosyltransferase (ApNGT)Actinobacillus pleuropneumoniaeUDP-glucose, UDP-galactose, UDP-xyloseExhibits relaxed sugar substrate specificity. nih.gov
UDP-glycosyltransferase (UGT74AN2)Calotropis giganteaPrimarily UDP-glucoseEngineering efforts can expand its donor promiscuity. frontiersin.org
UGT91H SubfamilyPlantsVariesInvolved in the 2"-O-glycosylation of triterpenoids. nih.gov

Analytical and Omics Technologies

High-Throughput Screening Methods for Enzyme Discovery and Modification

The study of Uridine (B1682114) 5'-diphosphoglucose (UDP-glucose) and the enzymes that utilize it, particularly glycosyltransferases (GTs), has been significantly advanced by the development of high-throughput screening (HTS) methodologies. researchgate.net These methods are crucial for discovering new enzymes, identifying novel substrates, and engineering enzymes with modified properties for various biotechnological and pharmaceutical applications. researchgate.netnih.gov Traditional methods for assaying GT activity, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are often limited in throughput. nih.gov HTS platforms, on the other hand, enable the rapid screening of large libraries of enzymes or substrates, accelerating the pace of research and discovery. researchgate.net

A variety of HTS assays have been developed, each with its own set of advantages and limitations. These can be broadly categorized into fluorescence-based assays, colorimetric assays, and mass spectrometry-based methods.

Fluorescence-Based Assays

A common strategy for HTS of enzymes that use UDP-glucose is to detect the release of the reaction byproduct, Uridine 5'-diphosphate (UDP). mdpi.comnih.gov One such method employs a coupled enzyme system where the generated UDP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a quantifiable light signal. mdpi.com The intensity of the light is directly proportional to the amount of UDP produced and, therefore, to the activity of the glycosyltransferase. mdpi.com

Another fluorescence-based approach involves the use of a fluorescent dye that specifically binds to UDP, resulting in an increase in fluorescence intensity. mdpi.comresearchgate.net This method is advantageous as it is independent of the acceptor substrate, allowing for the screening of a wide variety of potential substrates. mdpi.com For example, a fluorescent assay was used to screen 159 compounds for their ability to be glycosylated by the Medicago truncatula UDP-glycosyltransferase, UGT71G1. nih.gov This screen identified 34 potential substrates, demonstrating the power of this approach in discovering new enzyme functionalities. nih.gov

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) has also been adapted for HTS of glycosyltransferases. nih.gov In this competitive immunoassay, a UDP-specific antibody is used in conjunction with a fluorescently labeled UDP tracer. The enzymatic release of UDP displaces the tracer from the antibody, leading to a change in the FRET signal. This method has been validated for its robustness in automated HTS environments. nih.gov

Biphasic High-Throughput (BiG HiT) Assay

A novel HTS method, termed the biphasic glycosyltransferase high-throughput (BiG HiT) assay, has been developed for screening natural product GTs. nih.gov This technique is particularly useful for reactions involving a nonpolar, chromogenic, or fluorescent acceptor substrate. The principle relies on the significant increase in polarity upon glycosylation. A simple liquid-liquid extraction separates the polar glycosylated product from the unreacted nonpolar acceptor. The product in the aqueous phase can then be quantified by its inherent absorbance or fluorescence. nih.gov This method has been successfully used to screen a collection of plant UGTs against a panel of acceptor substrates, including flavonoids and anthraquinones, leading to the discovery of novel glycosides. nih.gov The robustness of this assay is often evaluated using the Z-factor, a statistical parameter that measures the quality of an HTS assay. A Z-factor value above 0.5 is indicative of an excellent assay. nih.gov

Colorimetric Assays

Colorimetric assays offer a cost-effective and straightforward method for HTS. One such assay is the pH-sensitive colorimetric assay. mdpi.com During the glycosylation reaction, the transfer of the glucosyl moiety from UDP-glucose results in the release of a proton, leading to a decrease in the pH of the reaction mixture. This change in pH can be detected using a pH-sensitive indicator dye, such as phenol (B47542) red. mdpi.com However, the sensitivity of this assay can be influenced by the buffering capacity of the reaction medium and the chemical properties of the substrates and products. mdpi.com

Another colorimetric approach is the phosphate (B84403) detection assay. In this coupled-enzyme assay, the UDP byproduct is acted upon by a phosphatase, releasing inorganic phosphate. The liberated phosphate can then be quantified using a colorimetric reagent, such as malachite green. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Validation

While HTS assays are excellent for initial screening, the identified "hits" often require validation by more sensitive and specific methods. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the identity of the glycosylated products. mdpi.comtechnologynetworks.com This technique provides detailed structural information and allows for the unambiguous identification and quantification of the reaction products. For instance, LC-MS/MS was used to validate the glycosylation of 3-hydroxyflavone, bisphenol A, and SN-38 by the enzyme UGT71G1, which were initially identified as potential substrates in a high-throughput fluorescent screen. mdpi.comnih.gov

Detailed Research Findings

The application of these HTS methodologies has led to significant discoveries in the field of glycosyltransferase research. A notable example is the screening of the plant UGT, UGT71G1, against a library of 159 compounds. nih.gov The results of this screen, which utilized a fluorescence-based UDP detection assay, are summarized in the table below.

EnzymeScreening MethodNumber of Compounds ScreenedNumber of Potential Substrates (Hits)Validated Substrates (using LC-MS/MS)
UGT71G1 (Medicago truncatula)Fluorescence-based UDP detection159343-hydroxyflavone, Bisphenol A, SN-38

Furthermore, the BiG HiT assay was employed to screen a collection of six plant UGTs against various acceptor substrates and sugar donors. This combinatorial screening approach revealed previously unknown substrate promiscuities and led to the identification of novel ε-rhodomycinone glycosides. nih.gov The robustness of the BiG HiT assay was confirmed by calculating the Z-factor, which was found to be 0.83 for the purified VvGT1 enzyme and 0.63 for the crude cell extract, indicating an excellent assay for HTS. nih.gov

AssayEnzymeAssay ConditionZ-factorInterpretation
BiG HiTVvGT1 (Vitis vinifera)Purified enzyme0.83Excellent
BiG HiTVvGT1 (Vitis vinifera)Crude cell extract0.63Excellent

These examples highlight how high-throughput screening, coupled with rigorous validation, is a powerful strategy for enzyme discovery and the generation of novel glycosylated compounds.

Future Perspectives and Translational Research Implications of Uridine 5 Diphosphoglucose

Uridine (B1682114) 5-Diphosphoglucose Metabolism as a Target for Antimicrobial Strategies

The metabolic pathways involving UDP-glucose are crucial for the survival and pathogenicity of various microbes, making them attractive targets for the development of novel antimicrobial agents. nih.govnih.gov The fungal cell wall, a structure essential for fungal integrity and largely composed of polysaccharides like glucan, chitin (B13524), and galactomannan, relies on UDP-glucose as a key precursor. asm.org

In fungi such as Aspergillus fumigatus, which is a significant human pathogen, the enzyme UDP-glucose pyrophosphorylase (UGP) is central to carbohydrate metabolism and catalyzes the synthesis of UDP-glucose. asm.org This UDP-glucose is a vital building block for the fungal cell wall. asm.org The enzyme UDP-glucose beta(1,3)-D-glucan beta(3)-D-glucosyltransferase synthesizes the linear polymer beta(1,3)-D-glucan, a major component of the cell wall in many pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.gov Targeting this enzyme and the broader UDP-glucose metabolic pathway presents a promising strategy for antifungal drug development. nih.gov

Similarly, in bacteria, the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for peptidoglycan, is a well-established target for antibiotics. nih.govnih.gov The enzymes in this pathway, such as UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), are targets for antibiotics like fosfomycin. capes.gov.br Although distinct from direct UDP-glucose metabolism, this highlights the principle of targeting nucleotide sugar pathways for antimicrobial effects. The development of inhibitors that can effectively penetrate the bacterial cell is a key challenge in this area. nih.gov

Research has focused on identifying structural and functional differences between microbial and eukaryotic enzymes in these pathways to ensure the specificity of potential inhibitors. nih.gov For instance, in eukaryotes, the synthesis of UDP-N-acetylglucosamine involves two separate monofunctional enzymes for the acetyltransferase and uridyltransferase reactions, whereas bacteria utilize a bifunctional enzyme, presenting a potential therapeutic window. nih.gov

Potential for Biotechnological Applications in Biomass Production

UDP-glucose is the immediate precursor for cellulose (B213188) synthesis, the most abundant biopolymer on Earth. biocyclopedia.comwikipedia.org This process is fundamental to biomass production in plants and certain bacteria. biocyclopedia.comwikipedia.org The enzyme cellulose synthase utilizes UDP-glucose as the substrate to polymerize long chains of β-(1,4)-glucan, which then assemble into crystalline microfibrils. wikipedia.orgnih.gov

In plants, UDP-glucose serves as the glucose donor for numerous glucosyl transfer reactions, including the synthesis of cellulose and callose. biocyclopedia.com The efficient production of UDP-glucose is therefore directly linked to the rate of biomass accumulation. nih.gov Studies have shown that in plants exhibiting increased biomass, the genes responsible for UDP-glucose production are upregulated. nih.govfrontiersin.org

Biotechnological strategies have explored enhancing cellulose production by manipulating UDP-glucose metabolism. For example, expressing sucrose (B13894) synthase in the bacterium Acetobacter xylinum has been shown to enhance cellulose production. pnas.org Sucrose synthase catalyzes the reversible reaction between sucrose and UDP to form UDP-glucose and fructose (B13574), providing a more energy-efficient pathway for UDP-glucose synthesis compared to the standard route involving UDP-glucose pyrophosphorylase. pnas.org This approach not only increases the pool of UDP-glucose available for cellulose synthase but also recycles the UDP generated during glucosyl transfer, preventing its accumulation. pnas.org

The potential applications are significant, ranging from improving crop yields to enhancing the production of biofuels and other bio-based products derived from cellulosic biomass. wikipedia.org

Table 1: Key Enzymes in UDP-Glucose Metabolism and Their Roles

Enzyme Role Organism(s) Significance
UDP-glucose pyrophosphorylase (UGP) Catalyzes the synthesis of UDP-glucose from UTP and Glucose-1-phosphate. asm.orgfrontiersin.org Fungi, Plants, Animals Central to carbohydrate metabolism and provides the precursor for cell wall/glycogen (B147801) synthesis. asm.orgfrontiersin.org
Sucrose Synthase Catalyzes the reversible reaction: Sucrose + UDP ↔ UDP-glucose + Fructose. pnas.org Plants, some Bacteria Energy-efficient pathway for UDP-glucose synthesis, enhancing cellulose production. pnas.org
Cellulose Synthase Polymerizes glucose from UDP-glucose into β-(1,4)-glucan chains. nih.govresearchgate.net Plants, Bacteria, Algae Directly responsible for the synthesis of cellulose, the primary component of biomass. nih.govresearchgate.net
UDP-glucose 6-dehydrogenase Converts UDP-glucose to UDP-glucuronic acid. nih.gov Bacteria, Plants, Animals Produces precursors for uronic acid-containing glycans. nih.gov
Glucosyltransferases Transfer glucose from UDP-glucose to various acceptor molecules. wikipedia.orgnih.gov Virtually all organisms Involved in the synthesis of polysaccharides, glycoproteins, and glycolipids. wikipedia.orgnih.gov

Exploration of Uridine 5-Diphosphoglucose as a Signaling Molecule in Eukaryotes

Beyond its metabolic roles, UDP-glucose has been established as an important extracellular signaling molecule in eukaryotes, including both animals and plants. nih.govfrontiersin.orgnih.gov

In animals, UDP-glucose and other UDP-sugars act as potent agonists for the P2Y14 receptor, a G-protein coupled receptor (GPCR). nih.govresearchgate.netselleckchem.com This receptor is widely expressed in various tissues, including immune cells and epithelia. nih.gov The activation of the P2Y14 receptor by extracellular UDP-glucose can trigger a range of physiological responses, often related to inflammation and immune modulation. nih.govresearchgate.net For instance, UDP-glucose can act as a danger signal, stimulating inflammatory signaling pathways. researchgate.net It is released from cells and can influence processes such as neutrophil apoptosis and polarization. medchemexpress.com

In plants, the role of UDP-glucose as a signaling molecule is an emerging area of research. nih.govfrontiersin.org Evidence suggests that extracellular UDP-glucose may function as a damage-associated molecular pattern (DAMP), signaling cellular stress or injury. nih.govfrontiersin.org Fluctuations in UDP-glucose levels have been linked to significant effects on plant growth, development, and responses to stress. nih.govfrontiersin.org For example, reduced levels of UDP-glucose can lead to abnormal growth, while excessive accumulation can induce programmed cell death (PCD), a response also triggered by the external application of UDP-glucose. nih.govfrontiersin.org Plants with diminished UDP-glucose levels have shown insensitivity to pathogen-induced PCD. nih.govfrontiersin.org While a specific plant receptor analogous to the animal P2Y14 has not yet been definitively identified, the observed responses strongly suggest the existence of a UDP-glucose sensing and signaling system in plants. nih.gov

Table 2: Research Findings on UDP-Glucose as a Signaling Molecule

Organism Group Key Findings Receptor(s) Implicated Processes
Animals Acts as an extracellular agonist. nih.govresearchgate.net Secreted during ischemia. medchemexpress.com Functions as a danger signal. researchgate.net P2Y14 Receptor (GPCR) nih.govselleckchem.com Inflammation, Immune response, Neuro-immune regulation, Neutrophil polarization. nih.govresearchgate.netmedchemexpress.com
Plants Proposed to act as an extracellular signaling molecule and Damage-Associated Molecular Pattern (DAMP). nih.govfrontiersin.org Levels affect growth, development, and stress responses. nih.govfrontiersin.org Excessive levels can induce Programmed Cell Death (PCD). nih.govfrontiersin.org Putative, not yet identified. nih.gov Growth and development, Biomass accumulation, Pathogen response, Programmed Cell Death (PCD). nih.govfrontiersin.org

Q & A

Q. What are the standard protocols for enzymatic assays utilizing UDPG as a substrate?

UDPG is commonly used in enzymatic assays to study glycosyltransferase activity. For example, in UDP-glucuronosyltransferase (UGT) assays, UDPG is combined with 4-methylumbelliferone (4 MU) to monitor glucosylation via fluorescence quenching. The protocol involves:

  • Preparing an S9 fraction from homogenized tissue by centrifugation (e.g., 10,000 ×g for 20 min) in Tris/HCl buffer (pH 7.4, 5 mM MgCl₂).
  • Adding UDPG (final concentration ~0.2 mM) and 4 MU to the reaction mix.
  • Measuring fluorescence decay (excitation: 355 nm, emission: 460 nm) over 3 minutes to calculate Vmax using a 4 MU standard curve . For sucrose synthetase assays, UDPG (139 mM) is reacted with fructose, and product formation is quantified spectrophotometrically .

Q. How should UDPG be stored and handled to ensure stability in experimental workflows?

  • Storage: Aliquot and store at -20°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Solubility: Dissolve in deionized water or phosphate-buffered saline (PBS) at neutral pH (~7.0) to maintain structural integrity. Spectral constants (λmax = 262 nm, ε = 9.82 × 10³) can verify purity post-reconstitution .
  • Handling: Use RNase-free tubes and sterile techniques to prevent contamination in glycobiology studies .

Q. What analytical methods validate UDPG integrity in biological samples?

  • High-resolution magic-angle spinning (HR-MAS) NMR: Directly quantify UDPG in biological matrices using ¹H NMR with creatine as an internal reference. Chemical shifts (e.g., anomeric protons) confirm structural integrity .
  • UV spectrophotometry: Monitor absorbance at 262 nm (ε = 9.82 × 10³) to assess concentration and degradation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C-UDPG) enhance metabolic flux studies?

¹³C-labeled UDPG enables tracing glucose incorporation into glycoconjugates (e.g., glycoproteins, glycolipids) via isotopomer analysis. Key steps include:

  • Using ¹³C-UDPG (25 µL, 10 mM stock) in cell cultures or microsomal assays.
  • Extracting metabolites and analyzing via LC-MS or NMR to track ¹³C enrichment in oligosaccharide products .

Q. What experimental strategies address contradictions in UDPG-dependent enzyme kinetics?

Discrepancies in kinetic parameters (e.g., Km, Vmax) may arise from:

  • Co-factor stability: Ensure UDPG is freshly prepared and stored at -20°C to avoid hydrolysis, which reduces active substrate availability .
  • Matrix effects: Use alamethicin-permeabilized microsomes to enhance co-factor accessibility in glucuronidation assays .
  • pH optimization: Adjust reaction buffers (pH 6.5–7.5) to match physiological conditions of the target enzyme .

Q. How is UDPG applied in studying P2Y14 receptor signaling in neural models?

UDPG acts as a P2Y14 receptor agonist, modulating nociceptor excitability. Experimental protocols include:

  • Applying UDPG (300 mM stock, diluted to working concentrations) to colonic sensory neurons.
  • Measuring changes in action potential frequency via patch-clamp electrophysiology. Controls should include P2Y14 antagonists (e.g., PPTN) to confirm receptor specificity .

Q. What are the challenges in distinguishing UDPG from structurally similar nucleotides (e.g., UDP-galactose) in complex mixtures?

  • Chromatographic separation: Use anion-exchange HPLC with UV detection (262 nm) to resolve UDPG (retention time ~8.5 min) from analogs.
  • Enzymatic specificity: Employ glycosidase treatments (e.g., β-glucosidase) to selectively hydrolyze UDPG-derived products, confirming substrate identity .

Methodological Troubleshooting

Q. Why might UDPG-dependent reactions yield inconsistent glucosylation rates?

  • Degraded UDPG: Verify purity via UV absorbance ratios (250/260 nm = 0.76; 280/260 nm = 0.35). Deviations suggest contamination or hydrolysis .
  • Inhibitors in reaction mix: Test for residual detergents (e.g., SDS) or salts that may chelate Mg²⁺, a co-factor required for glycosyltransferase activity .

Q. How to optimize UDPG concentrations for high-throughput screening of glycosylation inhibitors?

Perform dose-response curves with UDPG (0.1–2.0 mM) to identify saturating conditions. Use kinetic models (e.g., Michaelis-Menten) to calculate IC₅₀ values for inhibitors while maintaining excess substrate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.